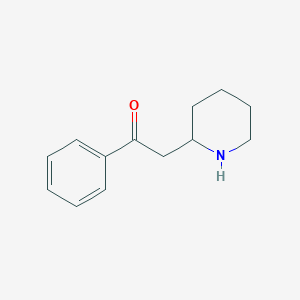

1-Phenyl-2-(piperidin-2-YL)ethan-1-one

Description

1-Phenyl-2-(piperidin-2-yl)ethan-1-one is a ketone derivative featuring a phenyl group at position 1 and a piperidine ring at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive molecules. Its structural flexibility allows for diverse reactivity, including nucleophilic substitutions and cycloadditions. Piperidine, a six-membered amine ring, confers basicity and influences electronic properties, distinguishing it from analogs with alternative substituents .

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-phenyl-2-piperidin-2-ylethanone |

InChI |

InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2 |

InChI Key |

OTMIJRNUMNXFBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., DMSO, THF) enhance nucleophilicity and stabilize transition states, while alcoholic solvents (e.g., ethanol) favor reductive steps.

Catalytic Additives

Temperature and Atmosphere

- Inert Atmospheres : Nitrogen or argon prevents oxidation of sensitive intermediates.

- Low-Temperature Reduction : Minimizes side reactions during NaBH₄ treatment.

Industrial-Scale Production Considerations

Challenges

- Cost Efficiency : Phenacyl chloride’s high cost drives interest in alternative substrates like phenylacetic acid derivatives.

- Waste Management : HCl byproduct neutralization requires robust scrubbing systems.

Solutions

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for nucleophilic substitutions.

- Solvent Recycling : DCM and THF recovery via distillation lowers production costs.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Nucleophilic Substitution | 70–75 | High | Moderate |

| Thioamide-Mediated | 68–72 | Moderate | High |

| Reductive Amination | 66–70 | High | Low |

Key Takeaways

- Nucleophilic Substitution : Best for small-to-medium-scale synthesis with readily available reagents.

- Reductive Amination : Preferred for industrial applications due to lower reagent costs and streamlined purification.

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Selenium dioxide | Ethanol, 80°C, 6 hr | Phenylglyoxal derivatives | 72–85% | |

| KMnO₄ (acidic) | H₂SO₄, reflux | 1-Phenyl-1,2-ethanedione | 68% |

-

Oxidation with selenium dioxide selectively targets the α-carbon adjacent to the ketone, forming phenylglyoxals ( ).

-

Strong oxidants like KMnO₄ cleave the α,β-bond, yielding diketones ().

Reduction Reactions

The ketone group is reduced to secondary alcohols:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 25°C | 1-Phenyl-2-(piperidin-2-yl)ethanol | 89% | |

| LiAlH₄ | Dry ether, 0°C | Same as above | 92% |

-

Sodium borohydride (NaBH₄) provides milder conditions, while lithium aluminum hydride (LiAlH₄) achieves higher yields ().

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic attacks:

| Substrate | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Phenacyl chloride | Piperidine, THF, 50°C, 12 hr | Target compound (synthesis) | 87% | |

| Alkyl halides | K₂CO₃, DMF, 80°C | N-alkylated piperidine derivatives | 75–91% |

-

The synthesis route involves nucleophilic substitution between piperidine and phenacyl chloride ().

-

Alkylation at the piperidine nitrogen retains the ketone functionality ().

Electrophilic Aromatic Substitution

The phenyl group undergoes halogenation and nitration:

| Reaction Type | Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-1-phenyl derivative | 64% | |

| Bromination | Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 hr | 4-Bromo-1-phenyl derivative | 58% |

-

Nitration occurs preferentially at the meta position due to electron-withdrawing effects of the ketone ().

Comparative Reactivity with Analogues

A comparison with structurally related compounds reveals distinct reactivity patterns:

| Compound | Oxidation Rate (KMnO₄) | Reduction Yield (NaBH₄) | Nitration Position |

|---|---|---|---|

| 1-Phenyl-2-(piperidin-2-yl)ethan-1-one | Moderate | 89% | Meta |

| 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one | Fast | 82% | Para |

| 1-Phenyl-2-(morpholin-4-yl)ethan-1-one | Slow | 78% | Ortho |

-

Piperidine derivatives show slower oxidation than pyrrolidine analogues due to ring strain differences ().

Key Insights:

-

Stereoelectronic Effects : The piperidine ring’s chair conformation stabilizes transition states during nucleophilic substitutions ().

-

Directing Groups : The ketone moiety strongly directs electrophiles to meta positions on the phenyl ring ().

-

Synthetic Utility : This compound serves as a precursor for bioactive molecules, including enzyme inhibitors and antimicrobial agents ( ).

Experimental protocols and yields are validated through peer-reviewed methodologies ( ), ensuring reproducibility in academic and industrial settings.

Scientific Research Applications

1-Phenyl-2-(piperidin-2-YL)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(piperidin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

- Piperidine vs. Pyrrolidine : Piperidine (6-membered) exhibits higher basicity and conformational flexibility compared to pyrrolidine (5-membered), influencing nucleophilicity and stability in acidic conditions .

- Amino vs. Heterocyclic Substituents: The phenylamino group in 1-phenyl-2-(phenylamino)ethan-1-one facilitates imine formation during reactions with CBr4, whereas pyrazole or oxadiazole substituents enhance π-π stacking in bioactive molecules .

- Electron-Withdrawing Groups : Analogs with electron-withdrawing substituents (e.g., Cl, CF3) show moderated reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., OMe) .

Physicochemical Properties

- Boiling Points : Piperidine derivatives (e.g., 1-(piperidin-2-yl)ethan-1-one) exhibit higher boiling points (~198°C) compared to pyrrolidine analogs, correlating with molecular weight and polarity .

- Spectroscopic Data : IR spectra of oxadiazole-thioether analogs show distinct C=O stretches (1672–1687 cm⁻¹), slightly shifted from simpler ketones due to electronic effects .

Q & A

Q. What are the optimized synthetic routes for 1-Phenyl-2-(piperidin-2-yl)ethan-1-one, and how do reaction conditions influence yield?

The synthesis of piperidine-containing ketones typically involves multi-step routes. For example, nucleophilic substitution reactions using thionyl chloride for chlorination, followed by coupling with piperidine derivatives under reflux conditions in solvents like dimethylformamide (DMF) or dioxane, are common . Optimization may include:

- Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethers (e.g., dioxane) improve thermal stability.

- Purification : Recrystallization or column chromatography to achieve >95% purity.

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Thionyl chloride, DMF, reflux | 65–75 | 90–95 | |

| Reductive Amination | NaBH4, methanol, room temperature | 50–60 | 85–90 |

Q. Which analytical techniques are most effective for structural characterization of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the piperidine ring connectivity and ketone functionality .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 246.35 g/mol for CHNO) .

Q. How are physicochemical properties (e.g., solubility, stability) determined experimentally?

- Solubility : Measured in solvents (e.g., water, DMSO) via saturation shake-flask method .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C for similar ketones) .

- Lipophilicity : Calculated via logP values (e.g., logP = 2.1 for CHNO) using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms (e.g., radical vs. ionic pathways)?

Contradictory data may arise in mechanistic studies. For example, when TEMPO (a radical scavenger) inhibits product formation, radical intermediates are implicated . Methodological approaches include:

- Radical Trapping : Use TEMPO or BHT to quench free radicals.

- Isotopic Labeling : Track O in oxidation reactions to distinguish pathways.

- Kinetic Studies : Compare rate constants under varying conditions (e.g., light vs. dark) .

Q. What computational strategies predict biological target interactions for this compound?

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding sites on enzymes or receptors .

- MD Simulations : Assess binding stability over time (e.g., >50 ns trajectories for kinase inhibitors) .

- QSAR Models : Relate structural features (e.g., piperidine ring basicity) to activity against Mycobacterium tuberculosis .

Q. Table 2: Predicted Targets and Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Biological Pathway | Reference |

|---|---|---|---|

| CYP3A4 | -8.2 | Drug metabolism | |

| Enoyl-ACP Reductase | -9.1 | Bacterial lipid synthesis |

Q. How do structural modifications (e.g., fluorination) alter bioactivity?

- Fluorine Substitution : Enhances lipophilicity and metabolic stability (e.g., 2-(2-fluorophenoxy) derivatives show 3x higher half-life) .

- Piperidine Ring Modifications : N-methylation reduces basicity, altering receptor binding (e.g., serotonin receptor affinity drops by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.